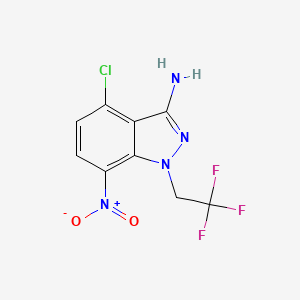
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a trifluoroethyl group attached to an indazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indazole derivative followed by the introduction of the chloro and trifluoroethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the amination of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted indazole compounds.
科学的研究の応用
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
4-Chloro-7-nitro-1H-indazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
7-Nitro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the chloro group, affecting its reactivity.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the nitro group, altering its biological activity.
Uniqueness
The presence of all three functional groups (chloro, nitro, and trifluoroethyl) in 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine makes it unique compared to similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H6ClF3N4O2 |
|---|---|
分子量 |
294.62 g/mol |
IUPAC名 |
4-chloro-7-nitro-1-(2,2,2-trifluoroethyl)indazol-3-amine |
InChI |
InChI=1S/C9H6ClF3N4O2/c10-4-1-2-5(17(18)19)7-6(4)8(14)15-16(7)3-9(11,12)13/h1-2H,3H2,(H2,14,15) |
InChIキー |
ZCAGPOLJGQCYKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])N(N=C2N)CC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



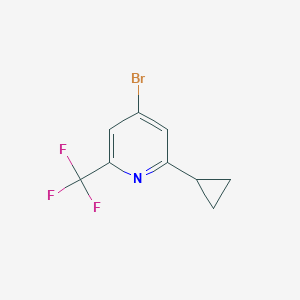



![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
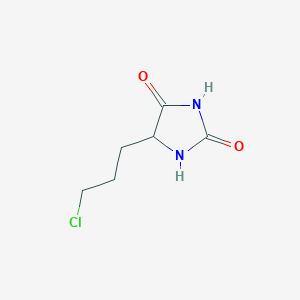
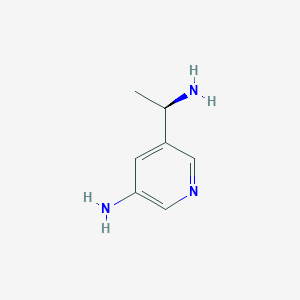
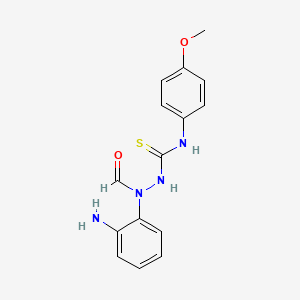
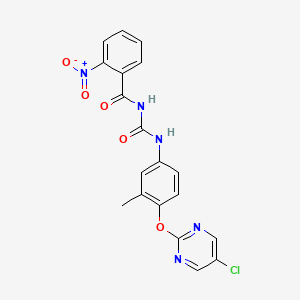
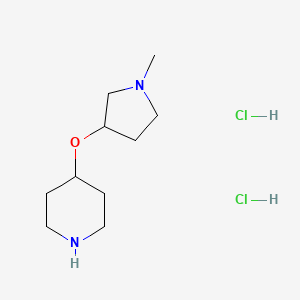

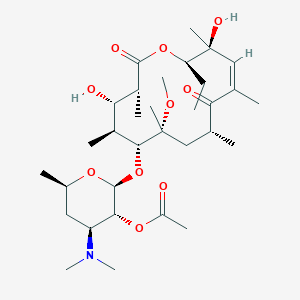
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
